3-Hydroxy-4-(4-hydroxymethylphenyl)benzoic acid
Description
3-Hydroxy-4-(4-hydroxymethylphenyl)benzoic acid is an organic compound with a complex structure that includes both hydroxyl and carboxyl functional groups
Properties
IUPAC Name |
3-hydroxy-4-[4-(hydroxymethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-8-9-1-3-10(4-2-9)12-6-5-11(14(17)18)7-13(12)16/h1-7,15-16H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFOYALQLVDJLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=C(C=C(C=C2)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30689100 | |
| Record name | 2-Hydroxy-4'-(hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261993-97-8 | |
| Record name | 2-Hydroxy-4'-(hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(4-hydroxymethylphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the hydroxylation of a precursor compound followed by further functionalization to introduce the hydroxymethyl group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of 3-Hydroxy-4-(4-hydroxymethylphenyl)benzoic acid may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as catalytic hydrogenation and solvent extraction to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-(4-hydroxymethylphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group, resulting in a dicarboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are effective for reduction reactions.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-Hydroxy-4-(4-hydroxymethylphenyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Hydroxy-4-(4-hydroxymethylphenyl)benzoic acid exerts its effects involves interactions with various molecular targets. The hydroxyl and carboxyl groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. These interactions can modulate biochemical pathways and cellular processes, making the compound valuable in both research and therapeutic contexts.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-methylbenzoic acid: Similar structure but lacks the hydroxymethyl group.
4-Hydroxy-3-methoxybenzoic acid: Contains a methoxy group instead of a hydroxymethyl group.
4-Hydroxybenzoic acid: Lacks both the hydroxymethyl and additional hydroxyl groups.
Uniqueness
3-Hydroxy-4-(4-hydroxymethylphenyl)benzoic acid is unique due to the presence of both hydroxyl and hydroxymethyl groups, which confer distinct chemical reactivity and potential for diverse applications. This combination of functional groups allows for a broader range of chemical modifications and interactions compared to its similar counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
